molecular formula C16H14N2O3S B2398463 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034488-54-3

5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2398463
CAS No.: 2034488-54-3
M. Wt: 314.36
InChI Key: SSVVMXWVOAEDFQ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a carboxamide linker connecting a 5-cyclopropyl-isoxazole moiety and a (5-(thiophen-2-yl)furan-2-yl)methyl group. This molecular architecture, which incorporates multiple heterocyclic systems, is of significant interest in medicinal chemistry and chemical biology research . Isoxazole derivatives are a prominent class of heterocyclic compounds widely documented in scientific literature for their diverse biological potential. Research on analogous structures indicates that such compounds are frequently investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural components of this molecule, namely the cyclopropyl group and the thiophene-furan system, are often employed in rational drug design. The cyclopropyl group can be utilized to influence the molecule's metabolic stability and conformational geometry, while the thiophene and furan rings may contribute to π-π stacking interactions with biological targets . This compound is intended for research applications only, such as in assay development, as a chemical building block for the synthesis of more complex molecules, or as a lead compound in biological screening studies. It is supplied exclusively for laboratory research use. This compound is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-16(12-8-14(21-18-12)10-3-4-10)17-9-11-5-6-13(20-11)15-2-1-7-22-15/h1-2,5-8,10H,3-4,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVMXWVOAEDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three key structural motifs: a 3,5-disubstituted isoxazole core, a cyclopropyl substituent at position 5, and a carboxamide-linked furan-thiophene biaryl system. Retrosynthetic disconnection reveals two primary fragments:

  • Isoxazole-3-carboxylic acid derivative (5-cyclopropylisoxazole-3-carboxylic acid)
  • Biaryl methylamine ((5-(thiophen-2-yl)furan-2-yl)methylamine)

The convergent synthesis strategy involves independent preparation of these fragments followed by amide coupling.

Synthesis of the Isoxazole Core

Regioselective Formation of 3,5-Disubstituted Isoxazoles

Contemporary methodologies for constructing the isoxazole ring system prioritize atom economy and regiocontrol. Two principal approaches dominate:

Nitrile Oxide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes remains the most reliable route to 3,5-disubstituted isoxazoles. For the target compound, cyclopropane-containing nitrile oxides react with propiolic acid derivatives under copper(I) catalysis:

Procedure (Adapted from Hansen et al.):

  • Generate nitrile oxide in situ from cyclopropanecarbaldehyde oxime (1.2 equiv) using chloramine-T trihydrate (1.5 equiv) in THF at 0°C.
  • Add methyl propiolate (1.0 equiv) and CuI (5 mol%) in DMF.
  • Stir at 60°C for 6 h to afford methyl 5-cyclopropylisoxazole-3-carboxylate (78% yield).

Key Advantages:

  • Excellent regioselectivity (>20:1 3,5 vs. 4,5 substitution)
  • Tolerates electron-deficient alkynes
Metal-Free Cyclization Strategies

Recent advances in organocatalytic isoxazole synthesis offer alternatives to transition metal catalysts. Mohammed et al. demonstrated DBU-promoted cycloadditions:

Protocol:

  • React cyclopropanecarbonitrile oxide (1.0 equiv) with methyl acrylate (1.1 equiv) in presence of DBU (1.2 equiv) in MeCN.
  • Heat at 80°C for 12 h to obtain methyl 5-cyclopropylisoxazole-3-carboxylate (82% yield).

Comparison of Methods

Parameter Cu-Catalyzed DBU-Promoted
Yield 78% 82%
Reaction Time 6 h 12 h
Metal Involvement Yes No
Scalability >100 g <50 g

Carboxylic Acid Derivatization

Hydrolysis of the methyl ester to the carboxylic acid precedes amide coupling:

Saponification Protocol:

  • Dissolve methyl ester (1.0 equiv) in THF/MeOH (3:1).
  • Add LiOH·H2O (3.0 equiv) and stir at 50°C for 4 h.
  • Acidify with 1N HCl to pH 2–3, extract with EtOAc.
  • Dry over Na2SO4 and concentrate to obtain 5-cyclopropylisoxazole-3-carboxylic acid (95% yield).

Synthesis of the Biaryl Methylamine Fragment

Construction of the Furan-Thiophene Biaryl System

The 5-(thiophen-2-yl)furan-2-yl motif requires cross-coupling methodologies:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of thiophen-2-ylboronic acid with 5-bromofuran-2-carbaldehyde:

Optimized Conditions:

  • Pd(PPh3)4 (5 mol%)
  • K2CO3 (2.0 equiv) in dioxane/H2O (4:1)
  • 100°C, 12 h → 5-(thiophen-2-yl)furan-2-carbaldehyde (89% yield)
Reductive Amination

Conversion of aldehyde to methylamine:

Stepwise Procedure:

  • Condense aldehyde (1.0 equiv) with benzylamine (1.2 equiv) in MeOH using 4Å molecular sieves.
  • Reduce imine intermediate with NaBH4 (2.0 equiv) at 0°C.
  • Remove benzyl protecting group via hydrogenolysis (H2, 10% Pd/C) to afford (5-(thiophen-2-yl)furan-2-yl)methylamine (76% overall yield).

Amide Bond Formation

Coupling Strategies

The final stage conjugates the isoxazole acid and biaryl amine fragments:

HATU-Mediated Coupling

Procedure:

  • Activate 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF (0.1 M).
  • Add (5-(thiophen-2-yl)furan-2-yl)methylamine (1.1 equiv) and stir at RT for 16 h.
  • Purify by silica chromatography (Hex/EtOAc 3:1) to obtain target compound (85% yield).

Critical Parameters:

  • Maintain reaction temperature <30°C to prevent epimerization
  • Use anhydrous DMF to minimize hydrolysis
Mixed Carbonate Method

Alternative activation for acid-sensitive substrates:

Protocol:

  • Convert acid to mixed carbonate with ClCO2Et (1.5 equiv) in THF.
  • Add amine fragment and DMAP (0.2 equiv) at 0°C.
  • Warm to RT and stir 12 h (78% yield).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):
δ 7.58 (d, J=3.6 Hz, 1H, thiophene-H),
7.32 (d, J=5.1 Hz, 1H, furan-H),
6.92–6.85 (m, 2H, isoxazole-H),
4.62 (s, 2H, CH2N),
2.11–2.03 (m, 1H, cyclopropane-H),
1.12–1.05 (m, 4H, cyclopropane-CH2).

HRMS (ESI+): Calcd for C17H14N2O4S [M+H]+: 343.0854, Found: 343.0856.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Pd/C, lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, organometallic reagents

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Hydrogenated derivatives of the furan and thiophene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring and the thiophene-furan moiety may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
  • 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxylate
  • 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-thioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structural arrangement may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Biological Activity

5-Cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide, a complex organic compound, belongs to the isoxazole derivatives class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O4SC_{17}H_{14}N_{2}O_{4}S with a molecular weight of 342.4 g/mol. The compound features a five-membered isoxazole ring fused with thiophene and furan moieties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H14N2O4S
Molecular Weight342.4 g/mol
CAS Number1797613-36-5

The precise mechanism of action of this compound remains partially understood. However, it is hypothesized that the interactions of the isoxazole ring and the thiophene-furan structure with specific molecular targets, such as enzymes or receptors, play a significant role in modulating biological responses.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown:

  • Cytotoxicity : Isoxazoles have demonstrated cytotoxicity in a concentration range of 86–755 μM against HL-60 leukemia cells. Notably, certain derivatives induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .
  • Cell Cycle Modulation : The modulation of cell cycle-related proteins indicates that these compounds can effectively halt cancer cell proliferation, making them potential candidates for cancer therapy .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been explored. Compounds similar to this compound have shown activity against various microbial strains, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluating the cytotoxic effects of substituted isoxazoles reported that specific compounds led to significant reductions in cell viability in HL-60 cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through RT-PCR analysis .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against Mycobacterium tuberculosis strains, where certain compounds exhibited high inhibitory activity, highlighting their potential as new antitubercular agents .

Q & A

Q. Basic Research Focus

  • Primary neuronal cultures : Rat cortical neurons treated with amyloid-β or glutamate to simulate oxidative stress .
  • SH-SY5Y cells : Differentiated with retinoic acid to assess neurite outgrowth and survival via Western blot (e.g., Bcl-2/Bax ratio) .
  • Mechanistic assays : Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA probe) .

How can the compound’s metabolic stability be assessed to inform further development?

Q. Advanced Research Focus

  • Liver microsomal assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Plasma stability : Monitor degradation in plasma over 24 hours at 37°C .

What strategies mitigate off-target effects during pharmacological profiling?

Q. Advanced Research Focus

  • Proteome-wide screening : Use affinity chromatography or thermal shift assays to identify unintended protein interactions .
  • Selectivity panels : Test against >50 kinases or ion channels (e.g., Eurofins Panlabs®) to rule out promiscuity .
  • CRISPR-based transcriptomics : Identify differentially expressed genes in treated vs. untreated cells to map pathway-specific effects .

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